molecular formula C20H19NO5 B12781955 Honyumine CAS No. 100595-86-6

Honyumine

Cat. No.: B12781955
CAS No.: 100595-86-6
M. Wt: 353.4 g/mol
InChI Key: DCEKPLXGLUMXMB-UHFFFAOYSA-N
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Description

Honyumine is a linear pyranoacridone alkaloid isolated from the root bark of Citrus grandis Osbeck . It is a naturally occurring compound with a unique structure, making it a subject of interest in various fields of scientific research.

Preparation Methods

Honyumine is typically isolated from natural sources, specifically the root bark of Citrus grandis Osbeck The extraction process involves several steps, including solvent extraction and chromatographic techniques to purify the compound

Chemical Reactions Analysis

Honyumine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinone derivatives, while reduction can yield hydroxy derivatives.

Mechanism of Action

The mechanism of action of honyumine involves its interaction with various molecular targets and pathways. It is known to inhibit the activity of certain enzymes involved in cell proliferation, leading to the suppression of cancer cell growth . This compound also interacts with cellular DNA, causing damage that can lead to cell death. The exact molecular pathways involved in its action are still under investigation, but its ability to induce apoptosis in cancer cells is a key area of research .

Comparison with Similar Compounds

Honyumine is unique among pyranoacridone alkaloids due to its specific structural features. Similar compounds include acridone, acrimarine B, and citpressine I . Compared to these compounds, this compound has distinct functional groups that contribute to its unique chemical and biological properties. For example, the presence of methoxy and hydroxy groups in this compound enhances its reactivity and potential as a therapeutic agent .

Properties

CAS No.

100595-86-6

Molecular Formula

C20H19NO5

Molecular Weight

353.4 g/mol

IUPAC Name

5,9-dihydroxy-10-methoxy-2,2,11-trimethylpyrano[3,2-b]acridin-6-one

InChI

InChI=1S/C20H19NO5/c1-20(2)8-7-10-14(26-20)9-12-15(17(10)23)18(24)11-5-6-13(22)19(25-4)16(11)21(12)3/h5-9,22-23H,1-4H3

InChI Key

DCEKPLXGLUMXMB-UHFFFAOYSA-N

Canonical SMILES

CC1(C=CC2=C(O1)C=C3C(=C2O)C(=O)C4=C(N3C)C(=C(C=C4)O)OC)C

melting_point

175 - 176 °C

physical_description

Solid

Origin of Product

United States

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